
MW-150
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
MW-150, also known as 6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine, is a selective inhibitor of the alpha isoform of the mitogen-activated serine/threonine protein kinase p38 MAPK . This enzyme is expressed in microglia and neurons .
Mode of Action
This compound inhibits the ability of the endogenous p38α MAPK to phosphorylate an endogenous substrate, MK2 . This inhibition occurs in a concentration-dependent manner .
Biochemical Pathways
In microglia, p38α MAPK stimulates the release of pro-inflammatory cytokines such as TNFα and IL-1β in response to various stressors . In neurons, signaling via p38α MAPK has been implicated in tau localization and neuronal plasticity . Additionally, p38α MAPK regulates Ras-related protein Rab5, a key regulator of early endosomes .
Result of Action
This compound treatment attenuates the downstream increase in proinflammatory cytokine production . It also inhibits the release of proinflammatory cytokines from glia, rescues synaptic dysfunction in the entorhinal cortex of certain models , and normalizes poor social behaviors and physiological disturbances stemming from excess serotonin activity .
Analyse Biochimique
Biochemical Properties
MW-150 interacts with the enzyme p38α MAPK, which is expressed in microglia and neurons . In microglia, the enzyme stimulates the release of pro-inflammatory cytokines such as TNFα and IL-1β in response to a variety of stressors . In neurons, signaling via p38α MAPK has been implicated in tau localization and neuronal plasticity .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . This compound inhibits the release of proinflammatory cytokines from glia, and rescues synaptic dysfunction in the entorhinal cortex of these models .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It inhibits the ability of the endogenous p38α MAPK to phosphorylate an endogenous substrate MK2 in activated glia . This inhibition blocks the increased IL-1β production by activated glia .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In the APP/PS1 mouse model of amyloidosis, treatment with this compound from an early age prevented the development of memory deficits, without affecting amyloid plaque accumulation . In APP/PS knock-in mice, treatment of older mice suppressed memory deficits .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that p38α MAPK, the enzyme that this compound interacts with, plays a role in various metabolic processes .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the current literature. The enzyme it interacts with, p38α MAPK, is expressed in microglia and neurons , suggesting that this compound may also be localized in these cells.
Méthodes De Préparation
La synthèse de MW-150 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée .
Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle. Cela peut inclure l'utilisation de réacteurs à flux continu et d'équipements de synthèse automatisés pour augmenter l'efficacité et le rendement .
Analyse Des Réactions Chimiques
MW-150 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées sur this compound pour modifier ses groupes fonctionnels.
Substitution : this compound peut subir des réactions de substitution, où des atomes ou des groupes spécifiques de la molécule sont remplacés par d'autres atomes ou groupes.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Industrie : This compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie p38 MAPK.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'isoforme alpha de la protéine kinase p38 MAPK, une sérine/thréonine kinase activée par un mitogène. Cette kinase est exprimée dans les microglies et les neurones, où elle joue un rôle dans la libération de cytokines pro-inflammatoires et la plasticité neuronale . En inhibant p38 MAPK, this compound réduit la production de cytokines pro-inflammatoires et module les voies de signalisation neuronale, ce qui peut aider à soulager les symptômes des maladies neurodégénératives .
Applications De Recherche Scientifique
MW-150 has a wide range of scientific research applications, including:
Comparaison Avec Des Composés Similaires
MW-150 fait partie d'une série de composés développés pour atteindre la spécificité d'isoforme et la pénétration cérébrale. Les composés similaires comprennent :
This compound est unique dans sa combinaison de sélectivité pour p38 alpha MAPK et sa capacité à pénétrer le système nerveux central, ce qui en fait un outil précieux pour l'étude des maladies neurodégénératives .
Activité Biologique
MW-150, also known as MW01-18-150SRM, is a small molecule developed primarily for its therapeutic potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). It is characterized as a CNS-penetrant , selective inhibitor of the alpha isoform of the mitogen-activated protein kinase p38 (p38α MAPK) and has shown promise in various preclinical and clinical studies.
Chemical Structure
- Chemical Name : 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine
- Molecular Weight : 150 kDa
- Formulation : Available as this compound dihydrochloride dihydrate
This compound specifically inhibits p38α MAPK, an enzyme involved in inflammatory responses within the central nervous system. This inhibition is crucial because p38α MAPK mediates the release of pro-inflammatory cytokines such as TNFα and IL-1β from microglia, which play a significant role in neuroinflammation and neuronal damage associated with Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of MK2, an endogenous substrate of p38α MAPK, in activated glial cells. The compound has an inhibitory constant (Ki) of 101 nM for p38α MAPK, with IC₅₀ values of 332 nM for MK2 and 936 nM for IL-1β production . This suggests a potent anti-inflammatory effect that may alleviate some pathological features of neurodegenerative diseases.
Alzheimer’s Disease Models
In animal models, particularly the APP/PS1 transgenic mice, this compound administration from an early age prevented memory deficits without significantly affecting amyloid plaque accumulation. In older APP/PS knock-in mice, treatment with this compound improved cognitive performance measured through various behavioral tests .
Key Findings :
- Radial Arm Water Maze (RAWM) : Improved performance in memory tasks.
- Contextual Fear Conditioning Tests : Enhanced learning and memory retention.
Autism Spectrum Disorder Models
This compound has also been tested in models of autism spectrum disorder, where it normalized social behaviors and physiological disturbances linked to excessive serotonin activity. This indicates its broader potential in modulating neurobehavioral conditions beyond Alzheimer's disease .
Phase 1 and Phase 2 Trials
A Phase 1 study funded by the Alzheimer’s Association indicated that this compound was safe and well-tolerated by healthy volunteers. Following this, a Phase 2 trial began in January 2022, involving participants with mild to moderate Alzheimer's disease. This trial aims to evaluate safety, cognitive function, daily living activities, neuropsychiatric symptoms, and biomarkers related to inflammation and neuronal damage .
Expected Outcomes
The primary outcomes focus on safety and adverse events, while secondary outcomes include:
- Cognitive assessments
- Daily functional measures
- Blood levels of inflammatory cytokines and neurodegeneration markers (e.g., tau protein) .
Data Summary Table
Parameter | Value |
---|---|
Chemical Name | 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine |
Ki for p38α MAPK | 101 nM |
IC₅₀ for MK2 | 332 nM |
IC₅₀ for IL-1β | 936 nM |
Phase 1 Study Outcome | Safe and well-tolerated |
Phase 2 Trial Start Date | May 2022 |
Expected Completion | August 2024 |
Propriétés
IUPAC Name |
6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIVUDIZZJLXCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628502-91-9 | |
Record name | MW-150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MW-150 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.